(S)-tert-Butyl 2-(2,3-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
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Overview
Description
(S)-tert-Butyl 2-(2,3-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a chiral compound that features a pyrrolidine ring and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-(2,3-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Imidazole Moiety: This step may involve the use of imidazole derivatives and suitable coupling reactions.
Chiral Resolution: The chiral center can be introduced using enantioselective synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole moiety.
Reduction: Reduction reactions could be used to modify the functional groups present in the compound.
Substitution: Various substitution reactions can be performed on the pyrrolidine or imidazole rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate or intermediate in the synthesis of pharmaceuticals.
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Biological Studies: To study its effects on biological systems and potential therapeutic applications.
Industrial Applications: In the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-(2,3-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
®-tert-Butyl 2-(2,3-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate: The enantiomer of the compound, which may have different biological activities.
Other Pyrrolidine-Imidazole Compounds: Compounds with similar structures but different substituents or functional groups.
Uniqueness
(S)-tert-Butyl 2-(2,3-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is unique due to its specific chiral configuration and the presence of both pyrrolidine and imidazole moieties, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H21N3O2 |
---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(2,3-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H21N3O2/c1-12(2,3)17-11(16)15-8-4-5-9(15)10-13-6-7-14-10/h6-7,9-10,13-14H,4-5,8H2,1-3H3/t9-/m0/s1 |
InChI Key |
OTRAPGDPWHTOQA-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C2NC=CN2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2NC=CN2 |
Origin of Product |
United States |
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